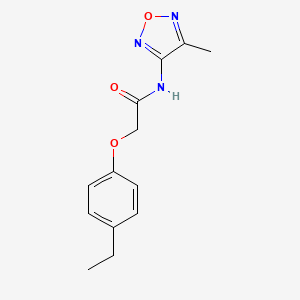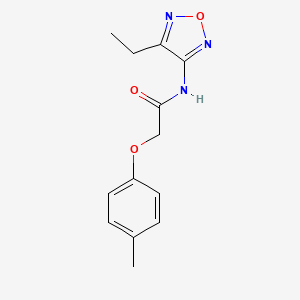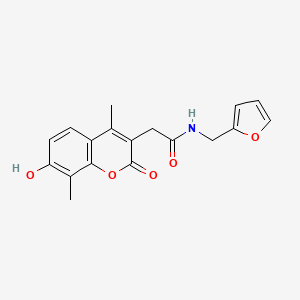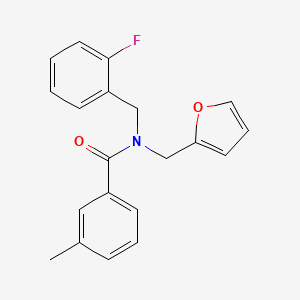![molecular formula C22H29N3O B11381743 2-(1-ethyl-1H-indol-3-yl)-5-methyl-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11381743.png)
2-(1-ethyl-1H-indol-3-yl)-5-methyl-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-ethyl-1H-indol-3-yl)-5-methyl-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one is a complex organic compound featuring an indole moiety. Indole derivatives are significant in various fields due to their biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives often involves the Fischer indole synthesis, which includes the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions . For 2-(1-ethyl-1H-indol-3-yl)-5-methyl-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one, specific synthetic routes and conditions would need to be optimized based on the desired yield and purity.
Industrial Production Methods
Industrial production of such compounds typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
Indole derivatives, including 2-(1-ethyl-1H-indol-3-yl)-5-methyl-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one, can undergo various chemical reactions such as:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products
The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield indole-2-carboxylic acid derivatives, while reduction can produce indoline derivatives .
Scientific Research Applications
2-(1-ethyl-1H-indol-3-yl)-5-methyl-7-propyl-1,3-diazatricyclo[331
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(1-ethyl-1H-indol-3-yl)-5-methyl-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. This interaction can affect cellular pathways and biological processes .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Indole-3-carbinol: Found in cruciferous vegetables, with potential anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
Uniqueness
2-(1-ethyl-1H-indol-3-yl)-5-methyl-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one is unique due to its specific structural features, which may confer distinct biological activities and chemical reactivity compared to other indole derivatives .
Properties
Molecular Formula |
C22H29N3O |
|---|---|
Molecular Weight |
351.5 g/mol |
IUPAC Name |
2-(1-ethylindol-3-yl)-5-methyl-7-propyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one |
InChI |
InChI=1S/C22H29N3O/c1-4-10-22-14-24-12-21(3,20(22)26)13-25(15-22)19(24)17-11-23(5-2)18-9-7-6-8-16(17)18/h6-9,11,19H,4-5,10,12-15H2,1-3H3 |
InChI Key |
VLWVBWLKMHFQID-UHFFFAOYSA-N |
Canonical SMILES |
CCCC12CN3CC(C1=O)(CN(C2)C3C4=CN(C5=CC=CC=C54)CC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methanone](/img/structure/B11381665.png)


![{5-Chloro-2-[(4-methylbenzyl)sulfanyl]pyrimidin-4-yl}[4-(4-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B11381690.png)

![6-(3,4-dimethoxyphenyl)-3-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11381699.png)
![N-[2-(4-fluorophenyl)ethyl]-3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanamide](/img/structure/B11381707.png)
![1-[2-(5-methyl-1H-indol-3-yl)ethyl]-4-(morpholin-4-ylcarbonyl)pyrrolidin-2-one](/img/structure/B11381712.png)
![N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-3-methylbenzamide](/img/structure/B11381719.png)
![N-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2,2-diphenylacetamide](/img/structure/B11381724.png)

![Ethyl 2-({2-[(3-acetylphenyl)amino]-2-oxoethyl}sulfanyl)-4-aminopyrimidine-5-carboxylate](/img/structure/B11381741.png)
![6-(4-ethylphenyl)-3-propyl-N-[2-(trifluoromethyl)phenyl]-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11381744.png)
![N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B11381745.png)
